2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9687409
InChI: InChI=1S/C23H23ClFN5O2/c24-18-2-1-3-20(14-18)28-10-12-29(13-11-28)21-8-9-23(32)30(27-21)16-22(31)26-15-17-4-6-19(25)7-5-17/h1-9,14H,10-13,15-16H2,(H,26,31)
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F
Molecular Formula: C23H23ClFN5O2
Molecular Weight: 455.9 g/mol

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

CAS No.:

Cat. No.: VC9687409

Molecular Formula: C23H23ClFN5O2

Molecular Weight: 455.9 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide -

Specification

Molecular Formula C23H23ClFN5O2
Molecular Weight 455.9 g/mol
IUPAC Name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C23H23ClFN5O2/c24-18-2-1-3-20(14-18)28-10-12-29(13-11-28)21-8-9-23(32)30(27-21)16-22(31)26-15-17-4-6-19(25)7-5-17/h1-9,14H,10-13,15-16H2,(H,26,31)
Standard InChI Key YDDJNGRERCSDEB-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperazine core substituted with a 3-chlorophenyl group at the 1-position, linked via a pyridazinone moiety to an acetamide side chain terminating in a 4-fluorobenzyl group. This configuration creates a planar aromatic system (pyridazinone and benzyl groups) coupled with a flexible piperazine-amide backbone, enabling interactions with both hydrophobic and hydrophilic domains in biological targets .

Molecular Characteristics

PropertyValue
Molecular FormulaC23H23ClFN5O2
Molecular Weight455.9 g/mol
IUPAC Name2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Key Functional GroupsChlorophenyl, Piperazine, Pyridazinone, Fluorobenzyl, Acetamide

The fluorobenzyl substituent enhances lipid solubility compared to methoxyethyl analogs (e.g., 405.9 g/mol derivative), potentially improving blood-brain barrier penetration . Quantum mechanical calculations predict a dipole moment of 5.2 D, favoring orientation in transmembrane electric fields.

Synthetic Methodology

Stepwise Synthesis

The synthesis involves four sequential reactions:

  • Piperazine functionalization: 4-(3-chlorophenyl)piperazine is prepared via Buchwald-Hartwig amination of 1-bromo-3-chlorobenzene with piperazine .

  • Pyridazinone formation: Cyclocondensation of maleic hydrazide with acetyl chloride yields 3-chloro-6-oxopyridazine .

  • Nucleophilic substitution: The piperazine reacts with 3-chloro-6-oxopyridazine at 80°C in DMF, achieving 78% coupling efficiency .

  • Amide coupling: Pyridazinyl-acetic acid is activated with HATU and reacted with 4-fluorobenzylamine, producing the final compound in 65% yield.

Industrial Scale-Up Challenges

Batch processes face limitations in:

  • Exothermic control: The piperazine-pyridazinone coupling releases 58 kJ/mol, requiring jacketed reactors with <5°C/min temperature gradients.

  • Purification: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) removes regioisomeric byproducts (<2% impurity).

Biological Activity Profile

Neurotransmitter Receptor Interactions

Radioligand displacement assays show nanomolar affinities:

Receptor SubtypeKi (nM)Selectivity vs. Clozapine
5-HT1A12.48.7-fold
D234.72.1-fold
α1-Adrenergic210.50.3-fold

The 4-fluorobenzyl group confers 5-HT1A selectivity over D2 receptors compared to non-fluorinated analogs (D2 Ki = 15 nM in methoxyethyl derivative) .

Cytotoxic Effects

In NCI-60 screening, the compound shows differential activity:

Cell LineIC50 (μM)Selectivity Index*
MCF-7 (Breast)1.412.3
PC-3 (Prostate)2.18.2
HFF-1 (Normal Fibroblast)17.2-

*Selectivity Index = IC50(normal)/IC50(cancer)
Mechanistic studies implicate topoisomerase II inhibition (EC50 = 0.8 μM) and ROS generation (2.3-fold increase at 5 μM) .

Structure-Activity Relationship (SAR)

Substituent Effects on Potency

  • Piperazine 4-position: 3-Cl > 4-Cl (5-HT1A Ki: 12.4 vs 28.9 nM)

  • Benzyl substituents: 4-F > 2-F (Cytotoxicity IC50: 1.4 vs 3.7 μM)

  • Amide linker: Acetamide > propionamide (D2 Ki: 34.7 vs 51.2 nM)

Physicochemical Optimization

Introducing the 4-fluorobenzyl group:

  • Increases logP from 2.1 (methoxyethyl) to 3.4

  • Reduces aqueous solubility from 8.7 mg/mL to 2.4 mg/mL

  • Enhances plasma protein binding from 78% to 92%

Preclinical Pharmacokinetics

ADME Properties

ParameterValue
Oral bioavailability43% (rat)
t1/2 (iv)2.7 h
Vd5.8 L/kg
CYP3A4 inhibitionIC50 = 19 μM

Metabolite Identification

Major Phase I metabolites:

  • N-defluorobenzyl product (M1, 22% of dose)

  • Piperazine N-oxide (M2, 14% of dose)
    M1 retains 5-HT1A affinity (Ki = 18 nM) but loses cytotoxicity (IC50 > 50 μM).

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